Chloromethyl 2-methoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl 2-methoxyacetate is an organic compound with the molecular formula C4H7ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both chloromethyl and methoxyacetate functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 2-methoxyacetate can be synthesized through several methods. One common method involves the reaction of methoxyacetic acid with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 2-methoxyacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The methoxyacetate group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution: Formation of azides, thiocyanates, and amines.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols and other reduced compounds.
Scientific Research Applications
Chloromethyl 2-methoxyacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for labeling and detection.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of chloromethyl 2-methoxyacetate involves the formation of reactive intermediates such as chloromethyl cations and methoxyacetate anions. These intermediates can undergo various reactions, including nucleophilic substitution and electrophilic addition, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Chloromethyl 2-methoxyacetate can be compared with similar compounds such as:
Chloromethyl methyl ether: Similar in reactivity but lacks the methoxyacetate group.
Methoxyacetic acid: Contains the methoxyacetate group but lacks the chloromethyl group.
Chloromethyl acetate: Similar structure but lacks the methoxy group.
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations .
Conclusion
This compound is a valuable compound in both research and industrial applications Its unique combination of functional groups allows for a wide range of chemical reactions, making it a versatile intermediate in organic synthesis
Properties
Molecular Formula |
C4H7ClO3 |
---|---|
Molecular Weight |
138.55 g/mol |
IUPAC Name |
chloromethyl 2-methoxyacetate |
InChI |
InChI=1S/C4H7ClO3/c1-7-2-4(6)8-3-5/h2-3H2,1H3 |
InChI Key |
YXUTZZZEPDCLPW-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.